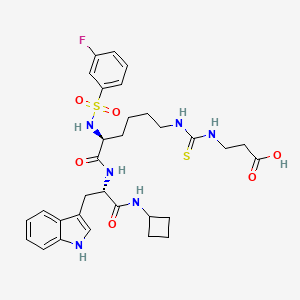

SIRT5 inhibitor

Description

Properties

IUPAC Name |

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMWPNVCQYZKG-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SIRT5 Inhibition: A Technical Guide for Researchers

Introduction

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function. Its role in modulating key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, has positioned it as a compelling therapeutic target for a range of diseases, from metabolic disorders to cancer. This technical guide provides an in-depth exploration of the mechanism of action of SIRT5 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this rapidly evolving field.

SIRT5 Enzymatic Mechanism

SIRT5 catalyzes the removal of negatively charged acyl groups—succinyl, malonyl, and glutaryl—from lysine (B10760008) residues on substrate proteins. This deacylation reaction is strictly dependent on the co-substrate NAD+. The catalytic process involves the cleavage of the glycosidic bond in NAD+, leading to the formation of a 1'-O-alkylamidate intermediate between the acyl-lysine substrate and ADP-ribose. Subsequent hydrolysis releases the deacylated lysine, nicotinamide (B372718) (NAM), and 2'-O-acyl-ADP-ribose.[1]

Mechanisms of SIRT5 Inhibition

The development of SIRT5 inhibitors has largely focused on two primary strategies: targeting the substrate-binding pocket or the NAD+ binding site.

-

Substrate-Competitive Inhibition: This is the most prevalent and successful approach for developing selective SIRT5 inhibitors. These molecules are designed to mimic the structure of the succinyl-lysine substrate, thereby competing for the active site of the enzyme. The unique structural features of the SIRT5 substrate-binding pocket, particularly the presence of key residues like Tyr102 and Arg105 that accommodate the negatively charged acyl groups, provide an opportunity for designing selective inhibitors.[2][3] Thiosuccinyl peptides, for instance, act as mechanism-based inhibitors by forming a stable covalent intermediate with the enzyme, effectively stalling the catalytic cycle.[4]

-

NAD+ Competitive/Non-competitive Inhibition: Some inhibitors target the binding of the co-substrate NAD+. Nicotinamide (NAM), a natural byproduct of the sirtuin deacylation reaction, acts as a non-competitive inhibitor of SIRT5.[3][5] Suramin, another well-characterized inhibitor, demonstrates a more complex mechanism, binding to both the NAD+ and substrate-binding sites and inducing dimerization of the SIRT5 enzyme.[3] However, targeting the highly conserved NAD+ binding pocket often leads to a lack of selectivity against other sirtuin isoforms.

Quantitative Data on SIRT5 Inhibitors

The potency of SIRT5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for a range of selective and non-selective SIRT5 inhibitors.

Table 1: Selective SIRT5 Inhibitors

| Inhibitor | IC50 (µM) | Inhibition Type | Notes |

| H3K9TSu | 5 | Substrate-competitive | A thiosuccinyl peptide that shows high selectivity for SIRT5 over SIRT1-3.[4] |

| Compound 47 | 0.21 | Substrate-competitive | A potent and highly selective pyrazolone-based inhibitor.[6] |

| DK1-04 | 0.34 | Not specified | A cell-permeable and selective inhibitor.[3] |

| Compound 32 | 0.11 | Not specified | A potent thiourea-based inhibitor.[3] |

| Compound 11 | 26.4 | Substrate-competitive | A 2-hydroxybenzoic acid derivative with high selectivity over SIRT1, 2, and 3.[7] |

| Compound 58 | 0.31 | Substrate-competitive | A nanomolar potency inhibitor with improved selectivity over SIRT1/3.[6] |

| MC3482 | ~40% inhibition at 50 µM | Not specified | Demonstrates cellular activity with no significant impact on SIRT1 or SIRT3.[8] |

| Cyclic Pentapeptide | 7.5 | Not specified | A covalent inhibitor with high selectivity over SIRT1/2/3/6.[8] |

Table 2: Non-Selective and Pan-Sirtuin Inhibitors with SIRT5 Activity

| Inhibitor | SIRT5 IC50 (µM) | Other Sirtuins Inhibited (IC50 in µM) | Inhibition Type |

| Suramin | 25 | SIRT1 (5), SIRT2 (10), SIRT3 (75) | NAD+ and substrate competitive[4] |

| Nicotinamide (NAM) | 150 | SIRT1 (120), SIRT2 (75), SIRT3 (50) | Non-competitive[3][4] |

| Cambinol | Weak inhibition | SIRT1 (56), SIRT2 (59) | Peptide-competitive, NAD+-non-competitive[9] |

| Thiobarbiturates | Low µM range | SIRT1 and SIRT2 with similar potency | Not specified[10] |

| Oleanolic Acid | 70 | Not specified | Not specified[3] |

| Echinocystic Acid | 40 | Not specified | Not specified[3] |

| GW5074 | 19.5 (desuccinylation) | SIRT2 (12.5) | Not specified[11] |

Key Signaling Pathways Modulated by SIRT5 Inhibition

SIRT5 plays a pivotal role in regulating key metabolic pathways primarily within the mitochondria. Inhibition of SIRT5 leads to the hyper-succinylation and altered activity of numerous enzymes, thereby impacting cellular energy homeostasis.

Urea Cycle

SIRT5 is a key regulator of the urea cycle, the primary pathway for ammonia (B1221849) detoxification. It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this cycle.[12][13][14][15] Inhibition of SIRT5 leads to the accumulation of acetylated and inactive CPS1, resulting in impaired ammonia detoxification, which can lead to hyperammonemia, particularly under conditions of fasting or high protein intake.[12][13][14][15]

Caption: SIRT5-mediated regulation of the Urea Cycle.

Fatty Acid Oxidation

SIRT5 is also a critical regulator of fatty acid β-oxidation (FAO), a major pathway for energy production in the heart and skeletal muscle. SIRT5 desuccinylates and activates several enzymes involved in FAO, including very long-chain acyl-CoA dehydrogenase (VLCAD) and enoyl-CoA hydratase, short chain, 1 (ECHS1).[16][17] Inhibition of SIRT5 leads to the hyper-succinylation and reduced activity of these enzymes, resulting in impaired fatty acid metabolism and decreased ATP production.[16]

Caption: SIRT5's role in regulating Fatty Acid Oxidation.

Experimental Protocols

In Vitro SIRT5 Fluorogenic Activity Assay

This assay is a common high-throughput screening method to identify and characterize SIRT5 inhibitors.[18][19][20]

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine linked to a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing trypsin)

-

Test compounds (SIRT5 inhibitors)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the microplate wells, add the SIRT5 enzyme and the fluorogenic substrate.

-

Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The developer (trypsin) will cleave the desuccinylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

-

Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a SIRT5 fluorogenic activity assay.

Western Blot Analysis of Protein Succinylation

This method is used to assess the in-cell efficacy of SIRT5 inhibitors by measuring the level of global protein succinylation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-succinyl-lysine

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with the this compound at various concentrations for a specific duration. Include a vehicle-treated control.

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

An increase in the intensity of the bands in the inhibitor-treated lanes compared to the control indicates an increase in protein succinylation, confirming the inhibitory activity of the compound in a cellular context.

Conclusion

The intricate role of SIRT5 in regulating fundamental metabolic pathways has solidified its position as a significant therapeutic target. The development of potent and selective SIRT5 inhibitors holds immense promise for the treatment of various human diseases. A thorough understanding of the diverse mechanisms of action of these inhibitors, coupled with robust experimental validation, is paramount for advancing these compounds from the laboratory to the clinic. This technical guide provides a foundational framework for researchers to delve into the fascinating world of SIRT5 inhibition, fostering further innovation and discovery in this exciting area of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 14. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

- 15. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 16. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Role of SIRT5 in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a critical role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on a wide range of protein substrates. This post-translational modification activity places SIRT5 at the nexus of several key metabolic pathways, including fatty acid oxidation, glycolysis, the urea (B33335) cycle, and the cellular response to oxidative stress. Dysregulation of SIRT5 function has been increasingly implicated in the pathophysiology of various metabolic diseases, including fatty liver disease, and metabolic syndrome, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SIRT5's function in metabolic diseases, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

SIRT5 Enzymatic Activity and Substrates in Metabolism

SIRT5 is a highly specific deacylase, with a preference for succinyl-, malonyl-, and glutaryl-lysine modifications over acetyl-lysine. This specificity is attributed to the unique architecture of its substrate-binding pocket. The primary function of SIRT5 is to remove these acyl groups, thereby modulating the activity, stability, and localization of its target proteins. A vast number of SIRT5 substrates have been identified, the majority of which are mitochondrial enzymes involved in core metabolic processes.

SIRT5 in Key Metabolic Pathways

Urea Cycle

SIRT5 is a critical regulator of the urea cycle, the primary pathway for the detoxification of ammonia. Its key target in this pathway is Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme. SIRT5 deacetylates and desuccinylates CPS1, leading to its activation.[1][2][3] In SIRT5-deficient mice, CPS1 activity is reduced by approximately 30%, leading to hyperammonemia, particularly under conditions of fasting or high-protein intake.[4][5] During a 48-hour fast, CPS1 activity is induced by about 50% in wild-type mice, a response that is absent in SIRT5 knockout mice, highlighting the crucial role of SIRT5 in metabolic adaptation.[1]

Fatty Acid Oxidation

SIRT5, in conjunction with SIRT3, plays a positive regulatory role in mitochondrial fatty acid oxidation (FAO).[6] Studies in knockout mice have demonstrated that the absence of SIRT3 and SIRT5 leads to a reduced flux through the FAO pathway.[6] One of the key targets of SIRT5 in this pathway is the very long-chain acyl-CoA dehydrogenase (VLCAD). SIRT5 desuccinylates multiple lysine residues on VLCAD, which is important for its enzymatic activity and its interaction with the inner mitochondrial membrane.[7]

Glycolysis and Tricarboxylic Acid (TCA) Cycle

The role of SIRT5 in glycolysis is complex and appears to be context-dependent. Some studies suggest that SIRT5 promotes glycolysis by demalonylating and activating several glycolytic enzymes.[8][9] Conversely, other evidence indicates that SIRT5 can inhibit glycolysis. For instance, glycolytic flux is significantly lower in primary hepatocytes from SIRT5 knockout mice.[10] In the context of the TCA cycle, SIRT5 has been shown to desuccinylate and inhibit the activity of Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain.[11] Knockdown of SIRT5 in cells leads to a roughly 3.5-fold increase in cellular respiration in the presence of succinate, indicating a significant upregulation of SDH activity.[12]

Oxidative Stress Response

SIRT5 plays a crucial role in mitigating oxidative stress. It regulates the levels of reactive oxygen species (ROS) through the deacylation of several key enzymes involved in antioxidant defense. For example, SIRT5 knockout cancer cells exhibit higher levels of ROS.[13]

Quantitative Data on SIRT5 Function

The following tables summarize the available quantitative data on the impact of SIRT5 on key metabolic enzymes and processes.

| Metabolic Pathway | Enzyme/Process | Effect of SIRT5 Knockout/Deficiency | Quantitative Change | Reference |

| Urea Cycle | CPS1 Activity | Decrease | ~30% reduction | [4][5] |

| CPS1 Activity (Fasting) | Abolished induction | No ~50% increase as seen in WT | [1] | |

| TCA Cycle | Succinate-driven Respiration (SDH activity) | Increase | ~3.5-fold increase | [12] |

| Glycolysis | Glycolytic Flux | Decrease | "Significantly lower" | [10] |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increase | "Higher levels" | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by SIRT5 and a general workflow for investigating SIRT5 function.

Detailed Experimental Protocols

SIRT5 Enzymatic Deacylation Assay (In Vitro)

This protocol describes a general method to measure the deacylase activity of recombinant SIRT5 in vitro using a synthetic acylated peptide substrate.

Materials:

-

Recombinant human SIRT5

-

Acylated peptide substrate (e.g., succinyl-lysine containing peptide)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (for fluorescence or colorimetric-based assays)

-

96-well black microplate (for fluorescence) or clear microplate (for colorimetric)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the acylated peptide substrate in the wells of the microplate.

-

Initiate the reaction by adding recombinant SIRT5 to the wells. Include a "no enzyme" control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (method depends on the specific assay kit, e.g., by adding a developer solution containing a SIRT inhibitor like nicotinamide).

-

Read the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Calculate SIRT5 activity by subtracting the background signal (no enzyme control) from the signal of the enzyme-containing wells.

Immunoprecipitation (IP) of Mitochondrial Proteins

This protocol outlines the steps for immunoprecipitating a specific mitochondrial protein to study its interactions or post-translational modifications.

Materials:

-

Isolated mitochondria from cells or tissues

-

Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Lyse the isolated mitochondria with ice-cold Mitochondrial Lysis Buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads and then removing the beads.

-

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Elute the protein of interest from the beads using Elution Buffer.

-

The eluted sample can be analyzed by Western blot or mass spectrometry.

Western Blot Analysis of Protein Acylation

This protocol describes the detection of changes in protein acylation levels by Western blotting.

Materials:

-

Protein lysates from cells or tissues

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for the acylation mark (e.g., anti-succinyl-lysine) or the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

LC-MS/MS for Quantification of Lysine Acylation

This protocol provides a general workflow for the identification and quantification of lysine acylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an appropriate protease (e.g., trypsin).

-

Affinity Enrichment: Enrich acylated peptides using antibodies specific for the acylation of interest (e.g., anti-succinyl-lysine).

-

LC-MS/MS Analysis: Analyze the enriched peptide samples by nano-LC-MS/MS. The liquid chromatography separates the peptides, and the tandem mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the acylated peptides and localize the acylation sites. For quantitative analysis, label-free or stable isotope labeling methods can be employed to compare the abundance of acylated peptides between different samples.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol describes the use of the Seahorse XF Analyzer to measure mitochondrial respiration in live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion and Future Directions

SIRT5 has emerged as a pivotal regulator of mitochondrial metabolism with profound implications for human health and disease. Its role in controlling key metabolic pathways through deacylation highlights its potential as a therapeutic target for a range of metabolic disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate functions of SIRT5. Future research should focus on elucidating the full spectrum of SIRT5 substrates and their regulation in different disease contexts, as well as the development of specific and potent SIRT5 modulators for therapeutic applications. A deeper understanding of the complex interplay between SIRT5 and other sirtuins and metabolic regulators will be crucial for harnessing the therapeutic potential of targeting this multifaceted enzyme.

References

- 1. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Sirt5 desuccinylates Cps1 [reactome.org]

- 3. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

- 4. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 5. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]

- 10. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of SIRT5 Desuccinylation in Cellular Metabolism and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine (B10760008) deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. While initially characterized as a weak deacetylase, its primary and most robust enzymatic activities are the removal of negatively charged acyl groups from lysine residues, particularly succinyl, malonyl, and glutaryl groups. This technical guide provides an in-depth exploration of the biological role of SIRT5-mediated desuccinylation, focusing on its impact on key metabolic pathways, and offers detailed experimental protocols for its study. We present quantitative data on SIRT5's enzymatic activity and its effects on substrate function, alongside visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial metabolism, sirtuin biology, and the development of therapeutics targeting metabolic diseases and cancer.

Introduction: SIRT5 as a Master Metabolic Regulator

SIRT5 is predominantly localized in the mitochondrial matrix, a hub of central metabolism. Its primary function as a desuccinylase, demalonylase, and deglutarylase positions it as a key sensor of the cell's metabolic state, responding to changes in the NAD+/NADH ratio.[1] Lysine succinylation, a post-translational modification driven by the mitochondrial concentration of succinyl-CoA, can significantly alter the structure and function of proteins by introducing a bulky and negatively charged moiety. SIRT5 reverses this modification, thereby modulating the activity of a vast network of enzymes involved in core metabolic processes.

Dysregulation of SIRT5 activity and the consequent hyper-succinylation of mitochondrial proteins have been implicated in a range of pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer.[2][3] Understanding the molecular mechanisms by which SIRT5 desuccinylation governs cellular function is therefore of paramount importance for the development of novel therapeutic strategies.

Key Metabolic Pathways Regulated by SIRT5 Desuccinylation

SIRT5-mediated desuccinylation has a profound impact on several fundamental metabolic pathways. The following sections detail the major substrates of SIRT5 and the functional consequences of their desuccinylation.

Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

SIRT5 plays a crucial role in ammonia detoxification through its regulation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) , the rate-limiting enzyme of the urea cycle.[4][5]

-

Mechanism: SIRT5 desuccinylates and activates CPS1.[6] This enhances the conversion of ammonia and bicarbonate into carbamoyl phosphate, the first committed step of the urea cycle.

-

Physiological Relevance: In SIRT5 knockout mice, CPS1 activity is reduced by approximately 30%, leading to hyperammonemia, particularly under conditions of fasting or high-protein intake.[7][8]

Ketogenesis

During periods of fasting or caloric restriction, the liver produces ketone bodies as an alternative energy source. SIRT5 promotes this process by regulating 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) , the rate-limiting enzyme in ketone body synthesis.[9]

-

Mechanism: SIRT5 desuccinylates HMGCS2, leading to its activation.[3][10] Succinylation of specific lysine residues near the active site of HMGCS2 has been shown to abolish its enzymatic activity.[11]

-

Physiological Relevance: The absence of SIRT5 results in the hyper-succinylation and inactivation of HMGCS2, leading to impaired ketogenesis.[3]

Tricarboxylic Acid (TCA) Cycle

SIRT5 modulates the activity of several enzymes within the TCA cycle, thereby influencing cellular respiration and biosynthetic precursor availability.

-

Succinate Dehydrogenase (SDHA): SIRT5 has been shown to desuccinylate SDHA, a component of both the TCA cycle and the electron transport chain (Complex II). The effect of this desuccinylation appears to be context-dependent, with some studies reporting inhibition of SDH activity and others suggesting activation.[12][13][14]

-

Isocitrate Dehydrogenase 2 (IDH2): SIRT5 desuccinylates and activates the mitochondrial NADP+-dependent IDH2.[2][15] This reaction is a major source of mitochondrial NADPH, which is crucial for antioxidant defense.[7] In SIRT5 knockdown cells, IDH2 activity is significantly decreased.[7]

Fatty Acid β-Oxidation

SIRT5 is a key regulator of fatty acid oxidation (FAO), the process by which fatty acids are broken down to produce energy.

-

Enoyl-CoA Hydratase (ECHA): SIRT5 activates ECHA, an enzyme involved in the hydration step of FAO, through desuccinylation.[16] Sirt5 knockout hearts exhibit a 32% decrease in ECHA activity.[17]

-

Other FAO Enzymes: Proteomic studies have revealed that numerous other enzymes in the FAO pathway are targets of SIRT5-mediated desuccinylation, including very-long-chain acyl-CoA dehydrogenase (VLCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).

Glycolysis and Oxidative Stress Response

SIRT5 also influences cytosolic pathways, including glycolysis and the antioxidant response.

-

Pyruvate Kinase M2 (PKM2): SIRT5 can desuccinylate PKM2, although the functional outcome appears to be context-dependent, with reports of both activation and inhibition.

-

Superoxide (B77818) Dismutase 1 (SOD1): SIRT5 can desuccinylate and activate the antioxidant enzyme SOD1, enhancing its ability to scavenge superoxide radicals.

Quantitative Data on SIRT5-Mediated Desuccinylation

The following tables summarize the quantitative effects of SIRT5 desuccinylation on its key substrates and related metabolic parameters.

Table 1: Effect of SIRT5 on Enzyme Activity

| Substrate | Pathway | Effect of Desuccinylation by SIRT5 | Quantitative Change in Activity | Reference(s) |

| CPS1 | Urea Cycle | Activation | ~30% lower activity in SIRT5 knockout mice | [7][8] |

| HMGCS2 | Ketogenesis | Activation | Succinylation at key sites abolishes activity | [9][11] |

| SDHA | TCA Cycle / ETC | Inhibition/Activation (Context-dependent) | Increased activity in SIRT5 knockdown cells | [18] |

| IDH2 | TCA Cycle / Antioxidant Defense | Activation | 41% decrease in activity in SIRT5 knockdown cells | [7] |

| ECHA | Fatty Acid Oxidation | Activation | 32% decrease in activity in Sirt5 knockout heart | [17] |

| SOD1 | Antioxidant Defense | Activation | - |

Table 2: Kinetic Parameters of SIRT5 Deacylation

| Substrate (Peptide) | Acyl Group | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| CPS1-derived | Acetyl | 16 | [19] |

| CPS1-derived | Malonyl | 3758 | [19] |

| CPS1-derived | Succinyl | 13995 | [19] |

| CPS1-derived | Glutaryl | 18699 | [19] |

| H3K9-derived | Acetyl | 1.8 | [1] |

| H3K9-derived | Succinyl | 383 | [1] |

Table 3: Succinylation Fold Change in SIRT5 Knockout Models (Proteomics Data)

| Protein | Pathway | Succinylation Fold Change (KO vs. WT) | Reference(s) |

| Multiple FAO enzymes | Fatty Acid Oxidation | Significant increases (many >2-fold) | [11] |

| Multiple TCA cycle enzymes | TCA Cycle | Significant increases (many >2-fold) | [18] |

| HADH (K81) | Fatty Acid Oxidation | >200-fold | [18] |

| Acetyl-CoA Acetyltransferase (K265) | Ketogenesis | >120-fold | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study SIRT5 desuccinylation.

In Vitro SIRT5 Desuccinylation Assay

This protocol describes the assessment of SIRT5 desuccinylase activity on a purified substrate, followed by detection via Western blot.

Materials:

-

Recombinant human SIRT5

-

Purified succinylated substrate protein (e.g., recombinant HMGCS2)

-

Desuccinylation Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

NAD+ (1 mM final concentration)

-

SIRT5 inhibitor (e.g., Suramin) or Nicotinamide (NAM) for control reactions

-

Laemmli sample buffer

-

SDS-PAGE apparatus and reagents

-

Western blot apparatus and reagents

-

Primary antibody against the substrate protein

-

Pan-succinyl-lysine antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Set up the desuccinylation reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

X µL Desuccinylation Buffer (to final 1x concentration)

-

1 µg purified succinylated substrate

-

0.5 µg recombinant SIRT5

-

2 µL 10 mM NAD+ (for 1 mM final concentration)

-

Control reactions:

-

No SIRT5

-

No NAD+

-

With this compound/NAM

-

-

Add nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the pan-succinyl-lysine antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane as in step 9.

-

Add chemiluminescence substrate and visualize the bands using an imaging system.

-

To confirm equal loading of the substrate, the membrane can be stripped and re-probed with an antibody against the substrate protein.

Immunoprecipitation of Succinylated Proteins

This protocol is for the enrichment of succinylated proteins from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Pan-succinyl-lysine antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., cell lysis buffer or a less stringent buffer)

-

Elution buffer (e.g., Laemmli sample buffer or glycine-HCl pH 2.5)

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C, then centrifuge and collect the supernatant.

-

Add the pan-succinyl-lysine antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of total protein).

-

Incubate overnight at 4°C with gentle rotation.

-

Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins by adding elution buffer and incubating at room temperature or boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blot or mass spectrometry.

Enzyme Activity Assays

4.3.1. CPS1 Activity Assay (Coupled Assay)

The activity of CPS1 can be measured by a coupled reaction with ornithine transcarbamoylase (OTC), where the product carbamoyl phosphate is converted to citrulline, which can be colorimetrically quantified.

Procedure Outline:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.4), ATP, MgCl2, NH4Cl, KHCO3, ornithine, and purified OTC.

-

Add the sample containing CPS1 (e.g., mitochondrial lysate).

-

Start the reaction by adding the allosteric activator N-acetylglutamate (NAG).

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of citrulline produced using a colorimetric method (e.g., diacetylmonoxime-thiosemicarbazide reaction).

4.3.2. HMGCS2 Activity Assay (Spectrophotometric)

This assay measures the consumption of acetoacetyl-CoA by monitoring the decrease in absorbance at 303 nm.

Procedure Outline:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2.5 mM DTT).

-

Add the enzyme source (e.g., purified HMGCS2 or mitochondrial lysate) and acetyl-CoA to the cuvette.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Monitor the decrease in absorbance at 303 nm over time.

4.3.3. IDH2 Activity Assay (Spectrophotometric)

This assay measures the production of NADPH by monitoring the increase in absorbance at 340 nm.

Procedure Outline:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).

-

Add the enzyme source, isocitrate, and NADP+ to the cuvette.

-

Monitor the increase in absorbance at 340 nm over time.

4.3.4. ECHA Activity Assay (Spectrophotometric)

The activity of ECHA can be measured by monitoring the hydration of an enoyl-CoA substrate, which leads to a decrease in absorbance at 263 nm.

Procedure Outline:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4).

-

Add the enzyme source to the cuvette.

-

Start the reaction by adding the substrate (e.g., crotonyl-CoA).

-

Monitor the decrease in absorbance at 263 nm over time.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key SIRT5-regulated pathways and a typical experimental workflow for studying SIRT5 desuccinylation.

Caption: SIRT5-mediated desuccinylation of key metabolic enzymes.

Caption: Experimental workflow for studying SIRT5 desuccinylation.

Conclusion and Future Directions

SIRT5-mediated desuccinylation is a critical regulatory mechanism that fine-tunes mitochondrial metabolism in response to the cellular energetic state. Its influence extends across a wide array of pathways, from ammonia detoxification and energy production to antioxidant defense. The growing body of evidence linking dysregulated SIRT5 activity and protein hyper-succinylation to various diseases underscores its potential as a therapeutic target.

Future research should focus on several key areas:

-

Elucidating the context-dependency of SIRT5's effects: The impact of desuccinylating certain substrates, such as SDHA, appears to vary depending on the cellular environment. Understanding these nuances is crucial.

-

Developing selective SIRT5 modulators: The creation of potent and specific small-molecule activators and inhibitors of SIRT5 will be invaluable for both basic research and therapeutic applications.

-

Investigating the crosstalk with other post-translational modifications: Lysine residues can be subject to a variety of modifications. Exploring the interplay between succinylation, acetylation, and others will provide a more complete picture of metabolic regulation.

This technical guide provides a solid foundation for researchers to delve into the complex and fascinating biology of SIRT5. The provided protocols and data serve as a starting point for further investigation into this pivotal metabolic regulator and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 34.237.233.138 [34.237.233.138]

- 6. Reactome | Sirt5 desuccinylates Cps1 [reactome.org]

- 7. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense | EMBO Reports [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. buckinstitute.org [buckinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT5-mediated SDHA desuccinylation promotes clear cell renal cell carcinoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

SIRT5: A Comprehensive Guide to its Substrates and Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in regulating cellular metabolism and homeostasis by removing negatively charged acyl groups from lysine (B10760008) residues, including succinyl, malonyl, and glutaryl modifications. This guide provides a detailed overview of SIRT5 substrates, their associated cellular pathways, quantitative data from proteomic studies, and the experimental protocols used for their identification and characterization.

Quantitative Overview of SIRT5-Regulated Acylations

SIRT5's primary function is to reverse specific post-translational modifications on a wide array of proteins. The following tables summarize the quantitative proteomics data identifying the extent of SIRT5-regulated malonylation, succinylation, and glutarylation on its substrates.

Table 1: SIRT5-Regulated Protein Malonylation in Mouse Liver

| Total Malonyllysine Sites Identified | Total Malonylated Proteins Identified | Hypermalonylated Sites in Sirt5-/- (≥1.5-fold change) | Proteins with Hypermalonylated Sites in Sirt5-/- |

| 1,137 | 430 | 183 | 120 |

| Data from a study characterizing the SIRT5-regulated lysine malonylome in wild-type (WT) and Sirt5-/- mice.[1] |

Table 2: SIRT5-Regulated Protein Succinylation in Mammalian Cells and Tissues

| Tissue/Cell Type | Total Succinylation Sites Identified | Total Succinylated Proteins Identified | Succinylation Sites with Increased Abundance in Sirt5 KO | Average Fold Change in Sirt5 KO |

| Mouse Liver Mitochondria | 1,190 | - | 386 | - |

| Mouse Heart | - | 124 | >90% | 8.37 |

| Data compiled from proteomic analyses of SIRT5 knockout models.[2][3] |

Table 3: SIRT5-Regulated Protein Glutarylation

| Total Glutarylation Sites Identified | Total Glutarylated Proteins Identified | Key Substrate Example | Effect of Glutarylation |

| 683 | 191 | Carbamoyl Phosphate Synthetase 1 (CPS1) | Suppresses enzymatic activity |

| Proteome-wide analysis of lysine glutarylation.[4] |

Core Cellular Pathways Regulated by SIRT5

SIRT5 modulates several key metabolic pathways by deacylating critical enzymes. These pathways are essential for cellular energy production, biosynthesis, and detoxification.

Glycolysis

SIRT5 has been shown to regulate glycolysis, the pathway that converts glucose into pyruvate (B1213749). It can demalonylate and activate glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5] However, its role can be complex, as it has also been reported to inhibit glycolysis by desuccinylating and affecting the activity of other enzymes like pyruvate kinase M2 (PKM2).[6][7]

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and SIRT5 influences its activity by modulating the succinylation status of key enzymes. For instance, SIRT5 can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2).[8] Conversely, it has been suggested to impair the activity of succinate (B1194679) dehydrogenase (SDH) through desuccinylation.[8]

References

- 1. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]

An In-depth Technical Guide to Endogenous Inhibitors of SIRT5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria. It plays a critical role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on a wide range of protein substrates. This activity modulates key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, glycolysis, and ketone body formation. Given its central role in cellular homeostasis, the modulation of SIRT5 activity by endogenous molecules is of significant interest for understanding physiological regulation and for the development of novel therapeutics for metabolic diseases and cancer. This guide provides a comprehensive overview of the known endogenous inhibitors of SIRT5, detailing their quantitative inhibitory data, the experimental protocols to assess their activity, and the signaling pathways they influence.

Core Concepts: Endogenous Inhibition of SIRT5

Endogenous inhibition of SIRT5 refers to the regulation of its enzymatic activity by molecules naturally present within the cell. This is a key mechanism for maintaining metabolic balance and responding to changes in the cellular environment. To date, the most well-characterized endogenous inhibitor of SIRT5 is nicotinamide (B372718) (NAM), a form of vitamin B3 and a byproduct of the sirtuin deacylation reaction. Other endogenous metabolites, such as the acyl-CoA molecules that are precursors to the post-translational modifications removed by SIRT5, may also play a regulatory role, though their direct inhibitory effects are less well-defined.

Quantitative Data on Endogenous SIRT5 Inhibitors

The inhibitory potency of endogenous molecules against SIRT5 is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). This data is crucial for understanding the physiological relevance of these inhibitors and for designing synthetic modulators.

| Endogenous Inhibitor | SIRT5 Activity Assayed | IC50 Value (μM) | Mechanism of Inhibition | Reference(s) |

| Nicotinamide (NAM) | Desuccinylase | ~43-150 | Non-competitive | [1] |

| Deacetylase | ~1600 | Non-competitive |

Note: The inhibitory effect of nicotinamide on SIRT5 is notably weaker for its deacetylase activity compared to its desuccinylase activity, highlighting the nuanced regulation of its different enzymatic functions.

Signaling Pathways Regulated by SIRT5

SIRT5 is a central hub in the regulation of mitochondrial metabolism. Its activity, and therefore its inhibition, has significant downstream effects on several critical signaling pathways.

Urea Cycle

SIRT5 plays a crucial role in ammonia (B1221849) detoxification by regulating the urea cycle. It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this pathway. Inhibition of SIRT5 would, therefore, be expected to decrease the efficiency of the urea cycle, potentially leading to hyperammonemia.

Caption: SIRT5-mediated regulation of the Urea Cycle.

Fatty Acid Oxidation

SIRT5 influences fatty acid oxidation (FAO) by deacylating key enzymes in this pathway. For instance, it has been shown to regulate the activity of enzymes involved in the breakdown of fatty acids. Inhibition of SIRT5 can lead to an accumulation of acylated FAO enzymes and potentially impair this metabolic process.

Caption: SIRT5 regulation of Fatty Acid Oxidation.

Glycolysis

SIRT5 has been shown to demalonylate and regulate the activity of several glycolytic enzymes, thereby influencing glucose metabolism. Inhibition of SIRT5 can alter the glycolytic flux, with context-dependent consequences on cellular energy production.

Caption: SIRT5-mediated regulation of Glycolysis.

Experimental Protocols

Accurate assessment of SIRT5 inhibition by endogenous molecules requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Purification of Recombinant SIRT5

A reliable source of active SIRT5 is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant human SIRT5 from E. coli.

Workflow Diagram:

Caption: Workflow for recombinant SIRT5 purification.

Detailed Methodology:

-

Expression:

-

Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for His-tagged human SIRT5.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged SIRT5 with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

-

In Vitro SIRT5 Desuccinylase Activity Assay (Fluorogenic)

This assay is commonly used to screen for SIRT5 inhibitors and to determine their IC50 values.

Workflow Diagram:

Caption: Workflow for a fluorogenic SIRT5 activity assay.

Detailed Methodology:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.

-

SIRT5 Enzyme: Purified recombinant human SIRT5.

-

Substrate: A commercially available fluorogenic succinylated peptide substrate.

-

Cofactor: NAD+.

-

Inhibitor: Nicotinamide or other test compounds.

-

Developer Solution: Contains trypsin and a high concentration of nicotinamide to stop the SIRT5 reaction.

-

-

Procedure:

-

In a 96-well black plate, add assay buffer, the endogenous inhibitor (e.g., nicotinamide) at various concentrations, and purified SIRT5 enzyme.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Mass Spectrometry-Based SIRT5 Deacylase Assay

This label-free method provides a direct and quantitative measurement of SIRT5 activity by monitoring the conversion of the acylated substrate to its deacylated product.

Detailed Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, purified SIRT5, the acylated peptide substrate, and the endogenous inhibitor at various concentrations.

-

Initiate the reaction by adding NAD+.

-

Incubate the reaction at 37°C.

-

-

Sample Preparation for MS:

-

At different time points, quench the reaction by adding an acid (e.g., formic acid).

-

Prepare the samples for mass spectrometry analysis, which may involve a desalting step using a C18 ZipTip.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a mass spectrometer (e.g., MALDI-TOF or LC-MS).

-

Identify and quantify the peak areas corresponding to the acylated substrate and the deacylated product.

-

-

Data Analysis:

-

Calculate the percentage of substrate conversion at each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.

-

Conclusion

The endogenous regulation of SIRT5 is a critical aspect of cellular metabolic control. Nicotinamide stands out as a well-characterized endogenous inhibitor, with its inhibitory effect being more pronounced on SIRT5's desuccinylase activity. The intricate interplay of SIRT5 with key metabolic pathways underscores the importance of understanding its regulation for therapeutic development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of these and other potential endogenous modulators of SIRT5 activity. Further research into the direct inhibitory potential of other endogenous metabolites will be crucial for a complete understanding of SIRT5 regulation in health and disease.

References

The Evolving Landscape of SIRT5 Inhibition: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family, has emerged as a compelling therapeutic target for a range of human diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Primarily localized in the mitochondria, SIRT5 is unique among the seven mammalian sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, alongside weak deacetylase activity. These post-translational modifications play a pivotal role in regulating key metabolic pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism. The dysregulation of SIRT5 activity is implicated in the pathogenesis of various diseases, fueling the development of potent and selective inhibitors. This technical guide provides a comprehensive review of the current state of SIRT5 inhibitor development, including a detailed analysis of inhibitor potency and selectivity, in-depth experimental protocols for inhibitor characterization, and a visual representation of SIRT5-mediated signaling pathways.

Introduction

Sirtuins are a class of enzymes that play crucial roles in cellular processes by removing various acyl groups from lysine residues on a multitude of protein substrates.[1] While other sirtuins primarily function as deacetylases, SIRT5 has a distinct substrate preference for negatively charged acyl groups like succinyl, malonyl, and glutaryl moieties.[1] This unique enzymatic activity positions SIRT5 as a critical regulator of mitochondrial function and cellular metabolism.[2]

In recent years, the role of SIRT5 in cancer has garnered significant attention. Depending on the cellular context, SIRT5 can act as either a tumor promoter or suppressor.[3][4] It can promote cancer cell proliferation and metastasis by reprogramming metabolism to meet the high energetic demands of tumor growth.[3] Conversely, in some contexts, it can inhibit tumor growth by desuccinylating and modulating the activity of key metabolic enzymes.[5] This dual role underscores the importance of developing a nuanced understanding of SIRT5's function in different cancer types to guide therapeutic strategies.

This guide aims to provide researchers and drug development professionals with a detailed technical overview of the tools and methodologies required to advance the discovery and characterization of novel SIRT5 inhibitors.

Data Presentation: this compound Potency and Selectivity

The development of potent and selective SIRT5 inhibitors is a key focus of current research. A variety of chemical scaffolds have been explored, leading to the identification of several promising compounds. The following table summarizes the in vitro inhibitory activity of selected SIRT5 inhibitors, highlighting their half-maximal inhibitory concentrations (IC50) and selectivity against other sirtuin isoforms.

| Inhibitor | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT6 IC50 (µM) | Inhibition Type | Reference(s) |

| Suramin | 22 - 46.6 | Low µM | Low µM | - | - | Non-selective | |

| DK1-04 | 0.34 | > 83.3 | > 83.3 | > 83.3 | > 83.3 | Substrate-competitive | |

| Compound 49 | 0.11 | - | - | - | - | - | |

| H3K9Tsu | 5 | > 100 | > 100 | > 100 | > 100 | Mechanism-based | |

| JH-I5-2 | 0.89 | - | - | - | - | - | |

| Compound 26 | 0.45 | - | - | - | - | - | [6] |

| Cyclic Peptide 42 | 2.2 | 254.2 | 131.3 | > 450 | > 1000 | - | [6] |

| Compound 43 | 5.59 | - | > 600 | - | > 600 | Substrate-competitive | [6] |

| Thiobarbiturate 56 | 2.3 | 5.3 | 9.7 | 41% inhibition at 50 µM | - | - | [2] |

| Purine 57 | 0.39 | 0.12 | 1.19 | 0.54 | 128.7 | - | [2] |

| TM | - | 24.7 | 0.038 | >50 | >50 | SIRT2 selective | [7] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the characterization of SIRT5 inhibitors. This section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro SIRT5 Enzymatic Inhibition Assay (Fluorogenic)

This assay directly measures the ability of a compound to inhibit the desuccinylase activity of recombinant SIRT5 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (containing a succinylated lysine)

-

NAD+

-

SIRT5 Assay Buffer (e.g., 50 mM HEPES/Na, pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)[1]

-

Developer solution (containing trypsin and nicotinamide)[1]

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in SIRT5 Assay Buffer.

-

In a black microplate, add the SIRT5 substrate, NAD+, and the inhibitor at various concentrations.[1]

-

Initiate the reaction by adding the SIRT5 enzyme solution. The final reaction volume is typically 25-50 µL.[1]

-

Incubate the plate at 37°C for 60 minutes.[1]

-

Stop the reaction and develop the signal by adding the developer solution.[1]

-

Incubate at room temperature for 90 minutes.[1]

-

Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT5 inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Western Blot Analysis of Protein Succinylation

This method is used to assess the in-cell activity of SIRT5 inhibitors by measuring the global level of protein succinylation.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Pan-Succinyl-Lysine antibody (e.g., PTM Biolabs, Cat. No. PTM-401, 1:1000 dilution)[8][9]

-

Primary antibody for loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with varying concentrations of the this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[10]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the signal using an ECL substrate.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in protein succinylation.

Cell Viability Assay (Resazurin-Based)

This assay assesses the effect of SIRT5 inhibitors on cell viability and proliferation.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

Resazurin (B115843) solution

-

Opaque-walled 96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density.

-

Prepare serial dilutions of the this compound in complete cell culture medium. A typical starting concentration range is 0.1 µM to 100 µM.[10]

-

Treat the cells with the inhibitor or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

-

Add 20 µL of resazurin solution to each well.[12]

-

Incubate for 1 to 4 hours at 37°C.[12]

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and determine the EC50 value.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of SIRT5's role in cellular processes and the impact of its inhibition, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

SIRT5 in Central Carbon Metabolism

SIRT5 plays a crucial role in regulating central carbon metabolism by desuccinylating and demalonylating key enzymes in glycolysis and the TCA cycle.[2][13] Inhibition of SIRT5 can therefore significantly alter the metabolic landscape of a cell.

SIRT5 in Fatty Acid Oxidation

SIRT5 also influences fatty acid oxidation (FAO) by modulating the activity of key enzymes involved in this pathway, thereby impacting cellular energy homeostasis.[14]

Experimental Workflow for this compound Characterization

A systematic workflow is crucial for the efficient characterization of novel SIRT5 inhibitors, from initial screening to in-cell validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Landscape of SIRT5 Inhibitors: A Technical Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[1] Its modulation of key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea (B33335) cycle, has positioned it as a compelling therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SIRT5 inhibitors, detailing their mechanism of action, quantitative data, and key experimental protocols for their evaluation.

Mechanism of Action: Targeting a Unique Deacylase

SIRT5 catalyzes the removal of negatively charged acyl groups from lysine (B10760008) residues on a multitude of protein substrates. This NAD+-dependent reaction involves the cleavage of NAD+ and the transfer of the acyl group to ADP-ribose, releasing the deacylated protein and nicotinamide.[1] The unique substrate preference of SIRT5 for succinyl, malonyl, and glutaryl groups distinguishes it from other sirtuins and provides a basis for the development of selective inhibitors.[3]

Inhibitors of SIRT5 primarily act through a substrate-competitive mechanism.[3][4] These molecules are designed to mimic the structure of succinylated, malonylated, or glutarylated lysine residues, allowing them to bind to the active site of the enzyme and block the access of natural substrates.[3][5] This inhibition leads to an accumulation of acylated proteins, a state referred to as "hyperacylation," which in turn modulates the activity of key metabolic enzymes and signaling pathways.[3]

Quantitative Pharmacological Data of SIRT5 Inhibitors

A growing number of small molecules, peptides, and natural compounds have been identified as SIRT5 inhibitors. Their potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies significantly. The following table summarizes the quantitative data for a selection of prominent SIRT5 inhibitors.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Selectivity | Mechanism of Action | Reference(s) |

| Suramin | Small Molecule | 22 | - | Non-selective (also inhibits SIRT1, SIRT2) | Competitive with NAD+ and substrate | [6][7] |

| GW5074 | Small Molecule | 19.5 (desuccinylation) | - | Also inhibits SIRT1, SIRT2, SIRT3 | Substrate-specific | [8][9] |

| MC3482 | Small Molecule | - (42% inhibition at 50 µM) | - | Selective over SIRT1/3 | - | [10] |

| Compound 58 (SIRT5 Inhibitor 7) | Small Molecule | 0.310 | - | Selective over SIRT1/3 | Substrate-competitive | [11][12] |

| Compound 47 | Small Molecule | 0.21 | - | >3800-fold selective over SIRT1/2/3/6 | Substrate-competitive | [11] |

| DK1-04e | Small Molecule | - | - | Selective | - | [13] |

| Thiosuccinyl Peptides | Peptide | 5 | - | Selective for SIRT5 | Mechanism-based, competitive | [14] |

| Nicotinamide | Natural Product | 150 | - | Non-selective pan-sirtuin inhibitor | Non-competitive | [15] |

| Oleanolic Acid | Natural Product | 70 | - | - | - | [15] |

| Echinocystic Acid | Natural Product | 40 | - | - | - | [15] |

| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives | Small Molecule | 5.59 | - | Selective over SIRT2/6 | Substrate-competitive | [16] |

| 3-thioureidopropanoic acid derivatives | Small Molecule | 3.0 - 5.38 | - | Selective over SIRT1-3, 6 | Substrate-competitive | [4][10] |

Key Signaling Pathways Modulated by SIRT5

The inhibitory action on SIRT5 leads to the hyperacylation of numerous mitochondrial proteins, thereby impacting several critical signaling and metabolic pathways.

Detailed Experimental Protocols

The characterization of SIRT5 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed protocols for some of the most critical experiments.

Protocol 1: In Vitro SIRT5 Fluorogenic Activity Assay

This assay is a common method for determining the potency (IC50) of SIRT5 inhibitors.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine and a fluorophore)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Developer solution (containing a protease that cleaves the desuccinylated substrate)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 10 µL of a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer.

-

Initiate the reaction by adding 5 µL of NAD+ solution in assay buffer.

-

Incubate the plate at 37°C for 60 minutes.[10]

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate at 37°C for 15-90 minutes, depending on the developer.[10][11]

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]